molecular formula C11H11N3O3S B4027099 3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4027099
M. Wt: 265.29 g/mol
InChI Key: DTBVBKURAWEEKE-UHFFFAOYSA-N
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Description

3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a thiadiazole ring

Mechanism of Action

The 1,3,4-thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .

Future Directions

The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . There is an urgent need to develop novel, more effective therapeutics using this scaffold . Future research could focus on the development of improved therapeutic strategies using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method is the condensation of 2-amino-1,3,4-thiadiazole with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives have been explored for antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.

  • Bicyclic compounds: Other bicyclic compounds with different ring systems and functional groups.

Uniqueness: 3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of the thiadiazole ring and the bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-9(13-11-14-12-4-18-11)7-5-1-2-6(3-5)8(7)10(16)17/h1-2,4-8H,3H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVBKURAWEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NN=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
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3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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